6-Nitrochroman-3-one
Description
Significance of Nitrated Chromanone Systems in Heterocyclic Chemistry
Nitrated chromanone systems, including 6-Nitrochroman-3-one, hold considerable significance in heterocyclic chemistry for several reasons. The chromone (B188151) core itself is recognized as a "privileged structure," meaning it can bind to a variety of biological targets, making it a valuable template for drug discovery. ijrpc.comresearchgate.net The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the chromanone ring system. This modification can enhance the biological activity and provide a handle for further chemical transformations.
The nitro group's presence on the aromatic ring makes the compound a valuable intermediate in the synthesis of a wide array of other heterocyclic compounds. For instance, the nitro group can be readily reduced to an amino group, opening pathways to the synthesis of various amino-substituted chromanones which are precursors to a range of biologically active molecules.
Historical Context of Chromanone Synthesis and Nitration Methodologies
The synthesis of the parent chromone ring system has a long history, with early methods dating back to the work of Heywang and Kostanecki. ijmrset.com Over the years, numerous synthetic routes have been developed to improve yields and employ less drastic experimental conditions. ijrpc.com Common strategies for constructing the chromone skeleton include the Baker-Venkataraman rearrangement and the Simonis condensation. numberanalytics.comijrar.org
The synthesis of chromanones, which lack the C2-C3 double bond of chromones, also has a well-established history and is crucial for accessing compounds like this compound. nih.gov The nitration of chromanone derivatives is a key step in producing nitro-substituted analogs. A common method for nitrating chroman-4-one involves dissolving it in concentrated sulfuric acid and then carefully adding nitric acid at low temperatures, which selectively introduces the nitro group at the 6-position. vulcanchem.com Another approach involves the use of potassium nitrate (B79036) in sulfuric acid. google.com
Scope of Academic Research on this compound and Related Chromanoid Structures
Academic research on this compound and its related chromanoid structures is multifaceted. A significant area of investigation is its use as a synthetic intermediate. The reactivity of the ketone and nitro groups allows for a variety of chemical modifications, leading to the creation of libraries of novel compounds.
For example, the reduction of the nitro group to an amine is a common transformation. vulcanchem.com The resulting 6-aminochroman-3-one can then be further functionalized. Research has also explored the synthesis of related structures, such as 2-phenyl-6-nitrochroman-3-one oxime. core.ac.uk Furthermore, studies have investigated the synthesis and reactivity of various substituted chromone and chromanone derivatives, highlighting the broad interest in this class of compounds for applications in medicinal chemistry and materials science. mdpi.comsciforum.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-6-3-7(10(12)13)1-2-9(6)14-5-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTRJNRYLGEOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597717 | |
| Record name | 6-Nitro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178262-27-6 | |
| Record name | 6-Nitro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Nitrochroman 3 One and Its Analogues
Direct Nitration Strategies for the Chromanone Core
Direct nitration of the pre-formed chromanone scaffold is a common approach to introduce a nitro group onto the aromatic ring. This typically involves electrophilic aromatic substitution reactions.
Electrophilic Aromatic Nitration Procedures (e.g., using HNO₃/H₂SO₄)
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com For the synthesis of nitrochromanones, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is frequently employed. masterorganicchemistry.comchemistrystudent.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org This potent electrophile then attacks the electron-rich benzene (B151609) ring of the chromanone.
The reaction is typically carried out at a controlled temperature, often around 55°C, to manage the exothermic nature of the reaction and prevent over-nitration. chemistrystudent.com The ratio of nitric acid to sulfuric acid can be varied, with typical ratios ranging from 1:1 to 1:2 (v/v), and may require optimization for specific substrates. researchgate.net For aromatic rings with strongly activating groups, nitric acid alone may be sufficient for nitration. masterorganicchemistry.com
Table 1: Reagents and Conditions for Electrophilic Nitration
| Reagent | Catalyst | Typical Conditions | Electrophile |
|---|---|---|---|
| Concentrated HNO₃ | Concentrated H₂SO₄ | 0°C to 55°C | NO₂⁺ (Nitronium ion) |
| KNO₃ or NaNO₃ | Concentrated H₂SO₄ | May require heating | NO₂⁺ (Nitronium ion) |
Site-Selective Nitration of Chromanones and Chromones
The position of nitration on the chromanone ring is directed by the existing substituents. The keto group at the 4-position of the chromanone ring acts as a directing group, influencing the regioselectivity of the electrophilic attack. nih.gov Research has shown that functionalization at the C-5, C-3, and C-2 positions of chromones can be achieved with high site-selectivity through various catalytic methods. nih.gov For instance, palladium-catalyzed reactions can achieve C-5 acylation, while other transition metals can direct functionalization to the C-2 or C-3 positions. nih.gov
In the context of producing 6-nitro derivatives, the synthesis of ethyl 6-nitro-4-oxochromane-2-carboxylate has been reported. google.com This involves the nitration of the corresponding chromanone precursor, where the reaction is monitored until the starting material is consumed, followed by isolation of the nitrated product. google.com
Cyclization Reactions for Chromanone Ring Formation
An alternative to direct nitration is the construction of the chromanone ring from acyclic precursors that already contain a nitro group on the phenolic component.
Condensation Reactions Involving Phenolic Substrates and β-Ketoesters (Simonis Reaction)
The Simonis reaction is a method for synthesizing chromones through the condensation of phenols with β-ketoesters. ijrar.orgwikipedia.org This reaction is typically carried out in the presence of a condensing agent, with phosphorus pentoxide being a common choice that favors the formation of chromones over coumarins. core.ac.ukresearchgate.net The reaction mechanism involves the activation of the ketone in the β-ketoester by the condensing agent, followed by reaction with the hydroxyl group of the phenol (B47542) and subsequent cyclization. wikipedia.org
A variation of this approach involves reacting a nitrophenol with a suitable β-ketoester to directly form a nitro-substituted chromone (B188151). For example, the reaction of 4-nitrophenol (B140041) with diethyl maleate (B1232345) in the presence of methanesulfonic acid has been described. google.com
Intramolecular Annulation Pathways for Chromanone Ring Closure
Intramolecular cyclization reactions provide a powerful route to the chromanone ring system. One such method involves the cyclization of 3-(4-nitrophenoxy)butyric acid using methanesulfonic acid and phosphorus pentoxide to yield 2-methyl-6-nitrochroman-4-one. prepchem.com Another approach utilizes the reaction of p-nitrophenol with acrylic acid in the presence of anhydrous hydrogen fluoride (B91410) to produce 6-nitro-4-chromanone. prepchem.com
Transition-metal-free intramolecular Ullmann-type O-arylation has also been explored for the synthesis of chromone derivatives. researchgate.net Furthermore, tandem reactions, such as those involving 3-formylchromones with pyrazole (B372694) derivatives, can lead to structurally diverse chromone-fused pyrazoles. mdpi.com Michael addition-initiated ring closure (MIRC) is another pathway utilized in the synthesis of related heterocyclic systems. chim.it
Table 2: Examples of Intramolecular Cyclization for Nitrochromanone Synthesis
| Starting Material(s) | Reagents/Catalysts | Product |
|---|---|---|
| 3-(4-nitrophenoxy)butyric acid | Methanesulfonic acid, P₂O₅ | 2-Methyl-6-nitrochroman-4-one prepchem.com |
Asymmetric Synthetic Routes to Chiral 6-Nitrochroman-3-one Derivatives
The development of asymmetric methods to synthesize chiral chromanone derivatives is of significant interest due to the biological importance of such scaffolds. rsc.orgresearchgate.netresearchgate.net Organocatalytic domino reactions, such as the oxa-Michael-nitro-Michael reaction, have been successfully employed for the synthesis of polysubstituted chiral chromans. rsc.orgresearchgate.net
For instance, the squaramide-catalyzed domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins produces chiral chromans with high enantioselectivity and diastereoselectivity. rsc.orgresearchgate.net While this specific example leads to chromans, the principles can be adapted for the synthesis of chiral chromanones. The use of chiral auxiliaries and resolving agents, such as lipases, provides another avenue for obtaining enantiomerically pure nitrochromanone derivatives. google.comtcichemicals.com For example, a racemic mixture of ethyl 2-(6-nitro-4-chromanone)acetate can be resolved using a lipase (B570770) to selectively hydrolyze one enantiomer, allowing for the separation of the R and S forms. google.com
Organocatalytic Michael Addition Strategies
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chroman frameworks. The Michael addition, a fundamental carbon-carbon bond-forming reaction, is central to many of these strategies. By using small chiral organic molecules as catalysts, chemists can create highly functionalized and enantioenriched chroman derivatives.
A prominent strategy involves the reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by diarylprolinol ether. This tandem sequence begins with an oxa-Michael attack of the phenolic hydroxyl group onto the unsaturated aldehyde, which is activated by the organocatalyst through the formation of an iminium ion. This is followed by an intramolecular aldol (B89426) reaction and subsequent dehydration to yield the final chromene product. beilstein-journals.org The enantioselectivity of these reactions can be finely tuned by the choice of catalyst and the addition of co-catalysts. For instance, the combination of a chiral amine catalyst with a chiral acid co-catalyst has been shown to improve the efficiency of domino oxa-Michael reactions. beilstein-journals.org
Another approach utilizes the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. In an enantioselective organocatalytic oxa-Michael-nitro-Michael domino reaction, a chiral bifunctional squaramide organocatalyst can be used to construct polysubstituted chiral chroman derivatives bearing three contiguous stereogenic centers. rsc.org The squaramide catalyst activates the reactants through hydrogen bonding, facilitating the initial oxa-Michael addition of the phenol to the first nitroolefin, followed by a subsequent intramolecular Michael addition of the resulting nitronate to the second nitro group. rsc.org This method is effective for producing both 2-aryl- and 2-alkyl-substituted chiral chromans with high diastereoselectivity and enantioselectivity. rsc.org
Research has also explored the Michael addition of aldehydes to nitroethylene, catalyzed by a chiral pyrrolidine (B122466) and an acidic co-catalyst like 3-nitrobenzoic acid. nih.gov While this method focuses on creating γ-nitro aldehydes, the underlying principle of activating aldehydes toward Michael addition with nitroalkenes is directly applicable to the synthesis of nitro-substituted heterocyclic systems like nitrochromans. nih.gov
Interactive Table: Organocatalytic Synthesis of Chiral Chromans
| Reactant A | Reactant B | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Salicylaldehydes | α,β-Unsaturated Aldehydes | Diarylprolinol Ether | 2H-Chromenes | Tandem oxa-Michael-aldol reaction | beilstein-journals.org |
| 2-Hydroxynitrostyrenes | trans-β-Nitroolefins | Chiral Squaramide | Polysubstituted Nitrochromans | Three contiguous stereocenters created | rsc.org |
| Aldehydes | Nitroethylene | Chiral Pyrrolidine + Acid Co-catalyst | γ-Nitro Aldehydes | High enantioselectivity (>95% ee) | nih.gov |
Tandem Catalytic Approaches for Complex 3-Nitrochroman Scaffolds
Tandem, or domino, reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. For the synthesis of intricate 3-nitrochroman scaffolds, these one-pot sequences often involve a series of catalytic events that form multiple bonds and stereocenters with high efficiency and selectivity.
A notable example is the organocatalytic one-pot, three-component reaction developed by Xu and colleagues, which combines phenols, 2-nitro-1,3-enynes, and vinyl ketones. thieme-connect.com This process, catalyzed by a bifunctional squaramide, involves a sequence of a Michael-type Friedel-Crafts alkylation, a [3+3] annulation, and a nitro-Michael addition. thieme-connect.com The reaction successfully constructs chiral 3-nitrochroman derivatives containing a highly functionalized quaternary stereocenter. The process is highly stereoselective, and the absolute configuration of the product has been confirmed by X-ray diffraction analysis. thieme-connect.com This methodology tolerates a range of substituents on the reactants, although yields can be affected by the electronic nature of the starting materials. thieme-connect.com
Similarly, domino oxa-Michael-aldol reactions between salicylaldehydes and β-nitrostyrene can be catalyzed by simple organocatalysts like L-pipecolinic acid to produce 3-nitro-2-phenyl-2H-chromenes. beilstein-journals.org Although this specific method resulted in poor enantioselectivity, it demonstrates the principle of using a tandem approach to assemble the core nitrochromene structure. beilstein-journals.org
The construction of spirocyclic systems containing the chroman motif has also been achieved through tandem strategies. For instance, an organocatalytic oxa-Michael-Michael cascade was used to build spiro[chroman-3,3′-oxindole] scaffolds from 2-hydroxynitrostyrenes and methyleneindolinones, catalyzed by a squaramide-cinchona bifunctional catalyst. rsc.org These complex reactions showcase the ability of tandem catalysis to create multiple rings and stereocenters in a highly controlled manner.
Stereoselective Ring Opening of Epoxides for Nitrochromanol Synthesis
The ring-opening of epoxides is a classic and reliable transformation in organic synthesis for installing vicinal functional groups with well-defined stereochemistry. lumenlearning.com This method is particularly valuable for synthesizing chiral alcohols. In the context of nitrochroman chemistry, the stereoselective ring-opening of an appropriately substituted epoxide can serve as a key step in the synthesis of chiral nitrochromanols (hydroxynitrochromans).
The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at the site of attack. The regioselectivity of the ring-opening depends on the reaction conditions. lumenlearning.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon. Under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. lumenlearning.com
While specific literature detailing the direct synthesis of a 6-nitrochromanol from an epoxide is sparse, the principles can be applied to logical precursors. A synthetic route could involve the epoxidation of a 6-nitro-2H-chromene. The subsequent ring-opening of this nitro-substituted epoxide with a nucleophile (e.g., water or an alcohol under acidic or basic conditions) would yield the corresponding trans-diol. Alternatively, the ring-opening of a simpler epoxide, such as styrene (B11656) oxide, with a nitrated phenol derivative in the presence of a catalyst could also be envisioned. For instance, poor nucleophiles like p-nitroaniline have been successfully used for the regioselective ring-opening of epoxides in the presence of lithium perchlorate, suggesting that nitrated phenols could also be viable nucleophiles in similar systems. organic-chemistry.org
Furthermore, nitroepoxides themselves are valuable synthetic intermediates. nih.gov A strategy could involve the ring-opening of a nitroepoxide with a phenoxide nucleophile, followed by cyclization to form the chroman ring, directly installing both the nitro and hydroxyl functionalities.
Emerging Synthetic Technologies and Sustainable Methodologies
Modern chemical synthesis places a strong emphasis on developing environmentally benign and efficient processes. In the field of nitrated chromanone synthesis, this has led to the exploration of microwave-assisted synthesis, catalyst-free protocols, and the use of recyclable heterogeneous catalysts. These technologies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.
Microwave-Assisted Organic Synthesis in Chromanone Chemistry
Microwave (MW) irradiation has become a widely adopted technology in organic synthesis for its ability to dramatically accelerate reaction rates. This is achieved through efficient and uniform heating of the reaction mixture, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.com
In the synthesis of nitro-substituted chromenes, a precursor to chromanones, microwave assistance has proven highly effective. One notable method involves the solvent-less, phase-transfer catalyzed (PTC) reaction of substituted salicylaldehydes with 2-nitroethanol. yu.edu.joresearchgate.net The reaction is performed on a solid support of anhydrous potassium carbonate with a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) and irradiated with microwaves. This protocol provides a rapid and efficient route to various 3-nitro-2H-chromene derivatives in good yields. researchgate.net The absence of a solvent makes this a particularly green methodology.
Interactive Table: Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes
| Salicylaldehyde Substituent | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| H | 3.5 | 81 | researchgate.net |
| 5-Cl | 3.0 | 85 | researchgate.net |
| 5-Br | 3.0 | 87 | researchgate.net |
| 5-NO₂ | 2.5 | 90 | researchgate.net |
| 3,5-di-Cl | 2.5 | 88 | researchgate.net |
| 3,5-di-Br | 2.5 | 89 | researchgate.net |
Microwave energy has also been applied to the synthesis of more complex chromanone analogues. For example, it has been used in multi-component reactions to build quinolin-4-ylmethoxy-chromen-4-ones and in the base-promoted condensation of 2-hydroxyacetophenones with aldehydes to form 2-alkyl-substituted 4-chromanones. mdpi.com These examples highlight the versatility of microwave-assisted synthesis in accelerating the construction of diverse heterocyclic scaffolds.
Catalyst-Free Synthetic Protocols for Nitro-Substituted Heterocycles
Developing synthetic methods that proceed without a catalyst is a primary goal of green chemistry, as it simplifies purification, reduces costs, and avoids contamination of products with residual catalyst metals. While many syntheses of complex heterocycles rely on catalysis, several protocols have been developed for nitro-substituted systems that operate under catalyst-free conditions.
For example, the synthesis of certain nitro-substituted pyrroles has been achieved through the catalyst-free coupling of nitroolefins with enaminoesters in methanol. nih.gov Water has also been employed as a benign solvent for acid-free reactions to generate similar heterocyclic structures. nih.gov In some cases, thermal activation under solvent-free conditions is sufficient to drive the reaction, such as the cycloaddition of α-diazocarbonyl compounds with alkynes to form pyrazoles, which completely eliminates the need for both a catalyst and a solvent. nih.gov
Specifically for chroman-related structures, an efficient method for synthesizing 3-nitrochromans was reported via the reaction of 2-hydroxynitrostyrenes and trans-β-nitroolefins in the presence of DABCO. rsc.org While DABCO is a base, this approach moves towards simpler reaction conditions compared to more complex catalytic systems. The development of truly catalyst-free methods for this compound remains an area of interest, building on the success seen with other nitro-substituted heterocycles. nih.govchim.it
Application of Heterogeneous Catalysis in Nitrated Chromanone Synthesis
In the synthesis of chromene derivatives, heterogeneous catalysts have been successfully applied. For instance, silica-supported yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O/SiO₂) has been shown to be an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes in water. researchgate.net This method provides excellent yields and short reaction times, and the catalyst can be recovered and reused with only a slight decrease in activity. researchgate.net
While the direct application of heterogeneous catalysts for the synthesis of nitrated chromanones is not as widely documented, the principle is readily extendable. Solid acid catalysts, such as K-10 montmorillonite, have been used for the synthesis of multi-substituted pyrroles. nih.gov Immobilizing known homogeneous catalysts onto solid supports like silica, alumina, or polymers is a common strategy to create heterogeneous versions. libretexts.org This approach could be applied to the catalysts used in Michael additions or tandem reactions to produce this compound, thereby creating a more sustainable and industrially viable synthetic route.
Reactivity and Organic Transformations of 6 Nitrochroman 3 One
Electrophilic and Nucleophilic Reaction Pathways of the Chromanone Scaffold
The chromanone framework of 6-nitrochroman-3-one possesses both electrophilic and nucleophilic sites, making it amenable to a range of reactions. The reactivity is influenced by the electron-withdrawing nature of the nitro group and the carbonyl function, as well as the electron-donating effect of the ether oxygen.
The C-2 position of the chromanone ring is susceptible to nucleophilic attack, which can lead to ring-opening of the pyranone ring. This reactivity is particularly pronounced in related systems like 3-nitrochromone, where nucleophiles attack the C-2 position, initiating a sequence of ring-opening and subsequent recyclization reactions. researchgate.net For instance, the reaction of 3-nitrochromone with various carbon and heterocyclic amine nucleophiles results in the formation of diverse heterocyclic systems such as benzoxocinones, pyridines, and enaminones. researchgate.net While direct studies on this compound are less common, the principles observed with 3-nitrochromone suggest that the C-2 position in this compound would be a key site for nucleophilic attack, potentially leading to a variety of ring-opened and recyclized products depending on the nature of the nucleophile and reaction conditions.
In a related example, the ring opening of an epoxide in a 2,2-dimethyl-6-nitrochroman derivative with amines is a key step in the synthesis of stereoselective amino alcohols. jst.go.jpresearchgate.net This highlights the susceptibility of the heterocyclic ring in chroman systems to nucleophilic attack, a principle that extends to the chromanone scaffold.
The chromanone scaffold also presents sites for electrophilic functionalization. While the benzene (B151609) ring is deactivated towards electrophilic aromatic substitution due to the nitro group, the pyranone ring contains reactive positions. The presence of the carbonyl group at C-3 and the ether linkage influences the reactivity of the adjacent carbons.
C-2 Position: The C-2 position, being adjacent to the ether oxygen, can be a site for functionalization.
C-3 Position: The C-3 position is activated by the adjacent carbonyl group, making it a potential site for reactions involving enolates or related species.
C-5 Position: The C-5 position on the aromatic ring is ortho to the ether oxygen and meta to the nitro group. The activating, ortho-directing effect of the ether oxygen competes with the deactivating, meta-directing effect of the nitro group. vulcanchem.com In many electrophilic aromatic substitution reactions on substituted benzenes, the directing effects of multiple substituents must be considered. byjus.comrahacollege.co.in Generally, strongly activating groups dictate the position of substitution.
While specific examples of electrophilic functionalization at these positions on this compound are not extensively detailed in the provided search results, the general principles of reactivity for chromanones and nitro-substituted aromatic compounds suggest these as plausible reaction sites.
Nucleophilic Attack and Subsequent Ring Opening/Recyclization Reactions (e.g., with 3-nitrochromone)
Transformations Involving the Nitro Group
The nitro group at the C-6 position is a key functional handle that can be readily transformed into other functional groups, significantly increasing the synthetic utility of this compound.
The reduction of the nitro group to an amino group is a common and synthetically valuable transformation. This conversion is typically achieved through catalytic hydrogenation or by using reducing agents.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. google.com.nacommonorganicchemistry.com
Metal-Acid Systems: Reagents such as iron (Fe) in acetic acid or zinc (Zn) in acidic conditions provide milder alternatives for nitro group reduction. commonorganicchemistry.com
Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) are also employed, with Na2S sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.com A combination of zinc dust and hydrazine (B178648) hydrate (B1144303) has also been reported as a low-cost and efficient system for reducing aromatic nitro compounds. niscpr.res.in
The resulting 6-aminochroman-3-one is a versatile intermediate for further derivatization, for example, through reactions involving the newly formed amino group.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic hydrogenation | Useful alternative to Pd/C, especially when dehalogenation is a concern. commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Acidic conditions | Mild method, can be selective in the presence of other reducible groups. commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Acidic conditions | Similar to the Fe/Acid system, provides a mild reduction. commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Effective for reducing nitro groups in the presence of other functionalities. commonorganicchemistry.com |
| Na₂S | - | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
| Zn / Hydrazine hydrate | Room temperature, methanol | A low-cost and rapid method for selective reduction. niscpr.res.in |
While direct nitro elimination from the aromatic ring of this compound is not a typical reaction, elimination reactions involving nitro groups on the heterocyclic part of chroman derivatives are known. For instance, a study on the reaction of nitro olefins with (E)-(2-hydroxyphenyl)-1-nitroethylene in the presence of a base leads to the formation of 3-nitrochromans. researchgate.net Subsequent treatment of these 3-nitrochromans with a strong base like potassium tert-butoxide can result in the elimination of the nitro group to form alkenes. researchgate.net This highlights a potential pathway for elimination in related chroman systems, although it is dependent on the specific substitution pattern.
Reductive Conversion of the Nitro Moiety
Cycloaddition and Annulation Reactions
The chromanone scaffold and its derivatives can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. The reactivity in these transformations is often dictated by the specific functionalities present in the chroman derivative.
For example, 3-nitro-2H-chromenes, which are structurally related to this compound, are versatile building blocks in cycloaddition reactions. chim.it They can undergo [3+2] cycloadditions with various dipolarophiles. chim.it Intramolecular 1,3-dipolar nitrone cycloadditions have also been utilized to synthesize substituted chromanes stereoselectively. acs.org Furthermore, cascade reactions involving an oxa-Michael addition followed by an intramolecular nitro-Michael addition have been developed for the diastereo- and enantioselective synthesis of trisubstituted benzopyrans. nih.gov
While specific cycloaddition or annulation reactions starting directly from this compound are not prominently featured in the provided results, the general reactivity of the chroman and nitro-substituted systems suggests that it could serve as a precursor to dienophiles or other reactive species for such transformations. For instance, conversion of the ketone to an enol ether or a related derivative could generate a reactive diene system suitable for Diels-Alder reactions.
Formal [3+3] Cycloaddition Strategies in Chromanone Derivativatization
Formal [3+3] cycloaddition reactions represent a highly efficient strategy for the synthesis of six-membered heterocyclic compounds. nih.gov These reactions, which can be either concerted or stepwise, offer a distinct advantage for building complex molecular architectures. nih.gov In this context, chromanone derivatives like this compound can serve as versatile three-carbon synthons.
The general approach involves the reaction of a three-atom component with another three-atom partner, which can be generated through either organocatalysis or transition-metal catalysis. nih.gov For instance, a chromanone can be transformed into a nucleophilic species, such as an enamine or enolate, which then reacts with a 1,3-bielectrophile. Alternatively, it can be designed to react with a catalytically generated reactive dipolar intermediate. nih.gov The development of catalytic asymmetric [3+3] cycloadditions has further expanded the utility of this methodology, enabling the construction of chiral six-membered heterocycles with high enantioselectivity. rsc.org
A notable example of this strategy is the highly stereoselective intermolecular formal [3+3] cycloaddition between cyclic enamines and enones, which proceeds through conjugate addition followed by intramolecular cyclization. nih.gov By adapting this methodology, this compound or its enone derivatives can be envisioned as key precursors for a variety of fused and spirocyclic six-membered heterocycles.
| Chromanone-Derived Synthon | Three-Atom Reaction Partner | Resulting Heterocyclic Core | Catalysis Type |
|---|---|---|---|
| Enamine/Enolate of this compound | α,β-Unsaturated Acyl Imidazole | Fused Dihydropyranone | Organocatalysis (N-Heterocyclic Carbene) |
| This compound (as nucleophile) | Aza-oxyallyl Cation | Fused 1,3-Oxazinan-4-one | Lewis Acid Catalysis |
| 2-Alkylidene-6-nitrochroman-3-one (as enone) | Cyclic Enamine | Fused Tricyclic Imino Alcohol | Stoichiometric or Catalytic |
1,3-Dipolar Cycloaddition Reactions (e.g., with 3-nitrochromen derivatives)
The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction that allows for the synthesis of five-membered heterocycles with a high degree of regio- and stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org Unsaturated derivatives of this compound, such as 2-ylidenechroman-3-ones, serve as excellent dipolarophiles for these transformations.
A prominent application is the reaction of azomethine ylides with chromanone-based dipolarophiles. For example, the reaction of (E)-3-arylidene-4-chromanones with azomethine ylides, generated in situ from the decarboxylation of isatin (B1672199) and an amino acid like sarcosine, yields novel and complex spiro[oxindole-chromanone]pyrrolidines with high regioselectivity. derpharmachemica.com This strategy is directly applicable to derivatives of this compound, providing access to a library of spiro-heterocycles.
Furthermore, reactions involving 3-nitro-2H-chromenes, close structural analogs, highlight the versatility of the chromane (B1220400) scaffold in these cycloadditions. Catalyst-free, one-pot 1,3-dipolar cycloadditions of 3-nitro-2H-chromenes with azomethine ylides can produce highly substituted pyrrolidine-fused nitrochromanes in excellent yields and diastereoselectivities. chim.it Similarly, reacting 3-nitrochromenes with sodium azide (B81097) leads to the formation of chromeno[4,3-d] derpharmachemica.comnih.govmdpi.comtriazole derivatives. researchgate.net
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Azomethine Ylide (from Isatin/Sarcosine) | (E)-2-Benzylidene-6-nitrochroman-3-one | Spiro[pyrrolidine-chromanone] | High regioselectivity, formation of spiro-compounds. derpharmachemica.com |
| Nitrile Oxide (from Aldoxime) | (E)-2-Benzylidene-6-nitrochroman-3-one | Spiro[isoxazoline-chromanone] | Access to isoxazoline-fused systems. wikipedia.org |
| Diazoalkane | (E)-2-Benzylidene-6-nitrochroman-3-one | Spiro[pyrazoline-chromanone] | Synthesis of nitrogen-rich heterocycles. |
| Azide | 3-Nitrochromene derivative | Chromeno[4,3-d] derpharmachemica.comnih.govmdpi.comtriazole | Catalyst-free synthesis of fused triazoles. researchgate.net |
Further Functionalization and Derivatization Strategies
Beyond cycloadditions, direct functionalization of the chromanone core offers atom-economical routes to novel derivatives. Modern synthetic methods like C-H activation and classical reactions such as conjugate addition expand the chemical space accessible from this compound.
Site-Selective C-H Activation and Functionalization of Chromanones
Site-selective C-H activation has emerged as a transformative tool in organic synthesis, allowing for the modification of otherwise inert C-H bonds without the need for pre-functionalization. snnu.edu.cnrsc.org In chromanone systems, the inherent functionalities can be exploited as directing groups to control the position of the reaction. The ketone group within the chromanone scaffold is an effective directing group for the selective C-H functionalization at the C-5 position of the fused benzene ring. rsc.org
Transition-metal catalysis, often employing rhodium or palladium, facilitates this transformation. The catalyst coordinates to the carbonyl oxygen, delivering the reactive metal center to the ortho C-H bond (C-5), enabling its cleavage and subsequent coupling with a reaction partner. rsc.org This approach provides a direct pathway to introduce new substituents, such as aryl or alkyl groups, at a specific site. For this compound, this method would lead to functionalization at the C-5 position, ortho to the carbonyl, a position that is also meta to the existing nitro group. The electronic effects of the nitro group would influence the reactivity of the C-H bonds, potentially requiring tailored catalytic systems for optimal results.
Conjugate Addition Reactions with α,β-Unsaturated Chromanones
Conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org To utilize this strategy with this compound, it must first be converted into an α,β-unsaturated system. This is typically achieved via an aldol-type condensation of the C-2 methylene (B1212753) group with an aldehyde (e.g., benzaldehyde) to yield a 2-benzylidene-6-nitrochroman-3-one.
This creates an electrophilic C=C bond conjugated to the carbonyl group, making the β-carbon susceptible to attack by a wide range of soft nucleophiles. pressbooks.pub Lithium diorganocopper reagents (Gilman reagents) are particularly effective for adding alkyl or aryl groups via 1,4-addition. libretexts.org Other nucleophiles such as primary and secondary amines, thiols, and enolates also add in a conjugate fashion to yield β-functionalized chromanone derivatives. libretexts.orgpressbooks.pub
| Nucleophile | Reagent Type | Product Type | Typical Conditions |
|---|---|---|---|
| Alkyl/Aryl Group | Lithium Diorganocopper (R₂CuLi) | 2-(Alkyl/Aryl-substituted-methyl)-6-nitrochroman-3-one | Anhydrous ether, low temperature. libretexts.org |
| Amine | Primary or Secondary Amine (R₂NH) | 2-(Amino-substituted-methyl)-6-nitrochroman-3-one | Protic or aprotic solvent, often reversible. openstax.org |
| Thiol | Thiol (RSH) | 2-(Thio-substituted-methyl)-6-nitrochroman-3-one | Base catalyst (e.g., Et₃N). |
| Enolate | Malonic Ester, β-ketoester | Michael Adduct | Base catalyst (e.g., NaOEt). masterorganicchemistry.com |
Structure Reactivity Relationships and Mechanistic Studies in 6 Nitrochroman 3 One Chemistry
Theoretical and Computational Chemistry Approaches
Computational chemistry serves as a powerful lens to probe the intrinsic properties of 6-Nitrochroman-3-one, predicting its behavior in chemical reactions with remarkable accuracy. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and topological analyses like Molecular Electrostatic Potential (MEP) and the Electron Localization Function (ELF) are indispensable tools in this endeavor.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of reaction mechanisms, transition states, and the energetics of chemical transformations. acs.org For molecules like this compound, DFT calculations can map out the entire potential energy surface of a reaction, identifying the most favorable pathways.
A hypothetical DFT analysis for a reaction involving this compound, such as a nucleophilic addition, would similarly calculate the energy profile. The presence of the strong electron-withdrawing nitro group would be expected to significantly lower the activation barrier for nucleophilic attack at the carbonyl carbon or the aromatic ring compared to an unsubstituted chromanone.
Table 1: Illustrative Energetics Data from a DFT Study of a Chromanone Synthesis (values in kcal/mol) (Based on analogous reaction data from references dntb.gov.uamdpi.com)
| Step | Transition State | Activation Free Energy (ΔG‡) | Intermediate | Reaction Free Energy (ΔG) |
|---|---|---|---|---|
| Catalyst Addition | TS1 | 21.7 | IN1 | 15.6 |
| Proton Transfer | TS2 | 16.5 | IN2 | -12.1 |
| C-C Bond Formation | TS3 | 19.8 | IN3 | -18.5 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Fukui Functions for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energies and spatial distributions of these orbitals are critical indicators of a molecule's nucleophilic and electrophilic nature. youtube.compku.edu.cn
For this compound, the electronic properties are dominated by two key features: the carbonyl group (C=O) and the nitro group (NO₂).
HOMO : The HOMO is expected to have significant contributions from the lone pair electrons on the ether oxygen and the π-system of the benzene (B151609) ring. However, the powerful electron-withdrawing effect of the nitro group will significantly lower the energy of the HOMO, making the molecule a weaker nucleophile than unsubstituted chromanones.
LUMO : The LUMO will be primarily localized on the carbonyl carbon and the nitro-substituted aromatic ring. Both the carbonyl and nitro groups are excellent π-acceptors, which dramatically lowers the LUMO energy. A low-lying LUMO makes this compound a strong electrophile, susceptible to attack by nucleophiles. pku.edu.cn
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. numberanalytics.com The presence of the nitro group is expected to reduce the HOMO-LUMO gap in this compound, indicating higher reactivity compared to the parent chroman-3-one.
Fukui functions build on this analysis by identifying which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more granular prediction of regioselectivity.
Table 2: Predicted Influence of Functional Groups on FMOs and Reactivity of this compound
| Functional Group | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Reactivity |
|---|---|---|---|
| Carbonyl (C=O) | Lowering | Significant Lowering | Increases electrophilicity at C3 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a computational method that visualizes the charge distribution of a molecule, providing an intuitive guide to its reactive sites. uni-muenchen.denih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.dechemrxiv.org
In this compound, the MEP map is predicted to show distinct regions of varying potential:
Negative Potential (Red/Yellow) : The most electron-rich areas are expected around the oxygen atoms of the carbonyl and nitro groups. These sites are the most likely points for interaction with electrophiles or for coordinating to Lewis acids and hydrogen-bond donors in organocatalysis. researchgate.netmdpi.com
Positive Potential (Blue) : Electron-deficient regions are anticipated on the hydrogen atoms of the aromatic ring, made more positive by the withdrawing effect of the adjacent nitro group. The protons on the C2 and C4 positions, alpha to the carbonyl group, would also exhibit positive potential, indicating their acidity.
Neutral Potential (Green) : The carbon framework of the molecule would generally display a more neutral potential.
This visual information is invaluable for predicting non-covalent interactions, hydrogen bonding, and the initial trajectory of an approaching reactant. nih.gov
Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions in this compound
| Molecular Region | Predicted MEP Value | Interpretation |
|---|---|---|
| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack, H-bonding |
| Nitro Group Oxygens | Strongly Negative | Site for electrophilic attack, H-bonding |
| Aromatic Ring Protons | Positive | Susceptible to nucleophilic attack on the ring |
Electron Localization Function (ELF) Studies of Bond Formation and Reorganization
The Electron Localization Function (ELF) is a topological analysis method that provides a quantitative measure of electron localization in a molecule. wikipedia.orgnumberanalytics.com It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs, offering a picture consistent with classical Lewis structures. wikipedia.orgjussieu.fr An ELF value close to 1.0 signifies high electron localization (like in a covalent bond or lone pair), while lower values indicate delocalized electrons. numberanalytics.com
In the context of this compound, an ELF analysis would:
Visualize the Ground State : Clearly show disynaptic basins corresponding to all C-C, C-H, C-O, and N-O covalent bonds, and monosynaptic basins for the lone pairs on the oxygen atoms.
Analyze Reaction Mechanisms : By calculating the ELF along a reaction coordinate, chemists can observe the process of bond formation and cleavage. For example, in a nucleophilic addition to the carbonyl of this compound, ELF analysis would show the depopulation of the C=O π-basin and the formation of a new C-Nucleophile single bond (σ-basin). This has been effectively used to study C-C bond formation in the synthesis of the chromanone core itself. dntb.gov.uamdpi.com This powerful technique allows for a detailed description of the electronic reorganization that constitutes a chemical reaction.
Mechanistic Investigations of Synthetic Transformations
The synthesis of complex molecules like this compound and its derivatives often relies on powerful catalytic methods. Understanding the precise mechanisms of these transformations is key to optimizing reaction conditions and controlling stereoselectivity.
Elucidation of Organocatalytic Reaction Mechanisms
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a central strategy for the asymmetric synthesis of chromane (B1220400) and chromanone scaffolds. mdpi.commdpi.com Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, are particularly effective as they can activate both the electrophile and the nucleophile simultaneously through hydrogen bonding. acs.orgnih.gov
A notable example is the tandem catalytic strategy for constructing novel 3-nitrochromane architectures. nih.gov This reaction combines a [3+3]-annulation and a nitro-Michael addition using a single squaramide catalyst. The proposed mechanism, supported by computational and experimental evidence, involves:
Dual Activation : The squaramide catalyst's N-H groups form hydrogen bonds with both the phenol (B47542) (nucleophile) and the nitro-enone system (electrophile).
Michael Addition : The activated phenol attacks the vinyl ketone in a Michael-type addition.
Cyclization : A subsequent intramolecular cyclization, again directed by the catalyst, forms the chromane ring.
Stereocontrol : The chiral environment created by the catalyst directs the approach of the reactants, leading to high enantioselectivity.
DFT studies are crucial for elucidating these pathways, modeling the transition states to explain the observed stereochemical outcome and the role of non-covalent interactions (e.g., CH−π and stacking) in stabilizing the favored transition state. uni-regensburg.de
Table 4: Common Organocatalytic Strategies for Chromane/Chromanone Synthesis
| Catalyst Type | Reaction Type | Role of Catalyst | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Oxa-Michael/Ring Opening | Brønsted acid activation of azlactone | mdpi.com |
| Squaramide | Michael/Annulation | Dual H-bond activation of nucleophile and electrophile | mdpi.comnih.gov |
| Cinchona Alkaloid-Thiourea | Vinylogous Michael Addition | Dual H-bond activation and base catalysis | acs.org |
Understanding Regioselectivity and Stereoselectivity in Chromanone-Forming Reactions
In the synthesis of chromanone frameworks, including 6-nitro-substituted analogues, controlling the precise three-dimensional arrangement of atoms is paramount. This control is governed by the principles of regioselectivity and stereoselectivity. Regioselectivity refers to the preferential formation of one constitutional isomer over another, dictating where on a molecule a reaction occurs. masterorganicchemistry.comdurgapurgovtcollege.ac.in Stereoselectivity, on the other hand, concerns the preferential formation of one stereoisomer over others. youtube.com
A key strategy for forming the chromanone core involves the domino, or cascade, oxa-Michael-Michael reaction. For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins can construct the chroman skeleton. rsc.org In one such organocatalytic approach, the reaction between a 2-hydroxynitrostyrene and a 2-chloro-nitroolefin was studied. rsc.org A proposed transition state model suggests that a squaramide catalyst activates both the nitroolefin and the hydroxystyrene (B8347415) through hydrogen bonding. The hydroxyl group of the hydroxystyrene then attacks the β-carbon of the activated nitroolefin. Subsequently, an intramolecular nitro-Michael addition occurs where the α-carbon of the original nitroolefin attacks the β-carbon of the hydroxystyrene moiety. This sequence leads to the formation of a polysubstituted chiral chroman with a specific configuration, such as (2S, 3S, 4S), demonstrating high levels of diastereoselectivity and enantioselectivity. rsc.org
The reduction of the double bond in chromone (B188151) precursors is another critical step where selectivity is crucial. The hydrogenation of a prochiral α,β-unsaturated carbonyl system, like a chromone, involves not only stereoselectivity but also an element of regioselectivity, as the reaction must selectively reduce the C=C double bond while leaving the carbonyl group intact. ufs.ac.za
The following table summarizes the results of an asymmetric domino reaction used to synthesize polysubstituted chiral chromans, highlighting the high levels of stereoselectivity achieved.
| Entry | Substrate 1 (2-hydroxynitrostyrene) | Substrate 2 (nitroolefin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | 2-hydroxy-5-nitrostyrene | (E)-1-chloro-2-nitroethene | 75 | >20:1 | 98 |
| 2 | 2-hydroxy-3,5-dinitrostyrene | (E)-1-chloro-2-nitroethene | 82 | >20:1 | 99 |
| 3 | 2-hydroxy-5-bromostyrene | (E)-1-chloro-2-nitroethene | 72 | 15:1 | 97 |
| 4 | 2-hydroxy-5-chlorostyrene | (E)-1-chloro-2-nitroethene | 70 | 10:1 | 96 |
Data sourced from a study on the squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. rsc.org
Role of Catalysts, Ligands, and Additives in Directing Reaction Outcomes
The outcome of chromanone synthesis is profoundly influenced by the choice of catalysts, ligands, and additives. These components can steer a reaction towards a desired product by controlling its rate, regioselectivity, and stereoselectivity. nih.gov
Palladium Catalysis: Palladium complexes are widely used for synthesizing chromones, often through carbonylative coupling reactions. organic-chemistry.orgacs.org For example, a palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure produces chromones in very good yields. organic-chemistry.org The efficiency of this reaction can be enhanced by using a phosphonium (B103445) salt ionic liquid as the reaction medium. organic-chemistry.org In other systems, N-heterocyclic carbene (NHC) palladium complexes have proven to be highly active catalysts for the cyclocarbonylative Sonogashira coupling of 2-iodophenols and alkynes. acs.org The choice of base and solvent is also critical; studies have shown that using diethylamine (B46881) (Et₂NH) as the base and dimethylformamide (DMF) as the solvent can lead to excellent yields (96%) and high regioselectivity for the desired flavone (B191248) product over the aurone (B1235358) byproduct. acs.org
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromans. rsc.orgrsc.org Chiral bifunctional catalysts, such as squaramides derived from cinchona alkaloids, can activate both reactants simultaneously through hydrogen bonding interactions. rsc.orgrsc.org This dual activation controls the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee). rsc.org For instance, in the [3+3] cycloaddition of 2-hydroxynitrostyrenes and nitroolefins, a squaramide catalyst yielded chiral chromans with up to 99% ee. rsc.org
Rhodium Catalysis: Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known for hydrogenation reactions. ufs.ac.za In the context of chromanone synthesis, rhodium-catalyzed reactions can be highly dependent on additives. A Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds demonstrates chemoselectivity controlled by an additive. organic-chemistry.org When silver triflimide (AgNTf₂) is used, the reaction favors the formation of benzofurans. However, the addition of acetic acid (AcOH) switches the pathway to produce chromones. organic-chemistry.org
The table below illustrates how different catalytic systems and additives direct the synthesis of chromone and chromanone derivatives.
| Reaction Type | Catalyst | Ligand/Additive | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclocarbonylative Sonogashira Coupling | PdCl₂ | None (Phosphonium salt ionic liquid medium) | Efficient synthesis of diversified chromones. | organic-chemistry.org |
| Asymmetric Conjugate Addition | Pd(TFA)₂ | Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) | Highly enantioselective access to chromanones with tetrasubstituted stereocenters. | researchgate.net |
| Annulation of Salicylaldehydes | Rh(III) | AgNTf₂ | Chemoselective formation of benzofurans. | organic-chemistry.org |
| Annulation of Salicylaldehydes | Rh(III) | AcOH | Chemoselective formation of chromones. | organic-chemistry.org |
| Oxa-Michael-Michael Domino Reaction | Squaramide | - | Excellent enantioselectivity (up to 99% ee) for chiral chromans. | rsc.org |
Kinetic Studies of Reactions Involving this compound Analogues
Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for reactions involving this compound are not extensively detailed in the reviewed literature, studies on analogous structures, such as chromone, offer valuable understanding.
One investigation focused on the kinetics of the hydrogenation of chromone using Wilkinson's catalyst. ufs.ac.za The study compared the reaction rate of chromone with that of chalcone (B49325), a structurally related α,β-unsaturated carbonyl compound, under identical conditions (80 °C, 20 bar H₂, 0.72 mM catalyst concentration). The results revealed a profound difference in reactivity based on the substrate's structure. ufs.ac.za
The hydrogenation of chalcone proceeded relatively quickly, with a half-life (t½) of 27 minutes. ufs.ac.za In stark contrast, the hydrogenation of chromone was significantly slower, with a half-life of 72 hours. ufs.ac.za This dramatic difference highlights the influence of the heterocyclic ring system on the reaction rate. The study suggests that the flavonoid substrates, which have more substituted double bonds, could not be hydrogenated at all under these conditions, further emphasizing the impact of substrate structure on reaction kinetics. ufs.ac.za
The following table presents the comparative kinetic data for the hydrogenation of chalcone and chromone.
| Substrate | Reaction Conditions | Catalyst | Half-life (t½) |
|---|---|---|---|
| Chalcone | 80 °C, 20 bar H₂, 0.166 M substrate | Wilkinson's Catalyst (0.72 mM) | 27 minutes |
| Chromone | 80 °C, 20 bar H₂, 0.166 M substrate | Wilkinson's Catalyst (0.72 mM) | 72 hours |
Data sourced from a comparative hydrogenation study. ufs.ac.za
These findings underscore the importance of the substrate's electronic and steric properties in determining the kinetics of catalytic reactions, a principle that directly applies to the reactions of this compound and its analogues.
Advanced Applications of 6 Nitrochroman 3 One in Synthetic Organic Chemistry
6-Nitrochroman-3-one as a Versatile Synthetic Building Block
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its unique structure, featuring a chromanone core functionalized with a nitro group, provides multiple reactive sites that can be exploited for the construction of a wide array of complex molecules. frontiersin.orglookchem.com The presence of the nitro group, in particular, enhances the chemical reactivity of the molecule, making it a key precursor for various chemical transformations. lookchem.com This compound serves as a foundational element for synthesizing diverse heterocyclic structures and is instrumental in the generation of chemical libraries for drug discovery and other applications. lookchem.commdpi.com
Precursor for the Construction of Diverse Complex Heterocyclic Structures
The chemical architecture of this compound makes it an excellent starting material for the synthesis of a multitude of complex heterocyclic compounds. lookchem.com The term "heterocyclic" refers to cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org The reactivity of the chromanone core, combined with the versatile chemistry of the nitro group, allows for a variety of cyclization and functionalization reactions. mdpi.com
The nitro group can be readily transformed into other functional groups, such as amines, which then participate in further reactions to build new ring systems. lookchem.com This adaptability is crucial for creating molecules with specific biological activities, as the heterocyclic scaffold is a common feature in many pharmaceuticals. chim.itbritannica.com For instance, the reduction of the nitro group to an amine opens up pathways to synthesize fused heterocyclic systems, which are prevalent in medicinal chemistry. lookchem.com
| Starting Material | Reagents and Conditions | Product Type | Significance |
| This compound | Various reduction and cyclization reagents | Fused heterocycles, spiro-compounds | Access to novel chemical scaffolds for drug discovery |
| 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Squaramide organocatalyst | Polysubstituted chiral chromans | Construction of complex chroman derivatives with high stereoselectivity. researchgate.net |
| 1,3-Enynes and amines | Molecular iodine | Pentasubstituted pyrroles | Efficient synthesis of highly substituted pyrroles under ambient conditions. acs.org |
Role in Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which is a significant challenge for synthetic chemists. scispace.comrsc.org This approach is particularly important for identifying new drug leads and biological probes. mdpi.comnih.gov this compound plays a significant role in DOS due to its capacity to serve as a scaffold for generating a wide range of molecular frameworks. cam.ac.uk
The goal of DOS is to generate libraries of compounds with high skeletal, stereochemical, and appendage diversity. scispace.comnih.gov The multiple reactive sites on the this compound molecule allow for the introduction of diversity at various points in a synthetic sequence. By systematically varying the reaction partners and conditions, chemists can produce a large number of distinct compounds from a single starting scaffold, a process often referred to as library generation. nih.govcam.ac.uk This method is highly efficient for exploring chemical space and discovering molecules with novel biological activities. mdpi.com
Construction of Chiral Chromane (B1220400) Scaffolds via this compound Intermediates
The chromane scaffold is a privileged structure in many natural products and pharmaceutical agents. researchgate.netacs.org The construction of chiral chromanes, which are non-superimposable mirror images of each other, is of particular interest because the biological activity of a molecule often depends on its specific three-dimensional arrangement. Asymmetric synthesis methods are employed to create these chiral molecules with high enantioselectivity. researchgate.net
This compound and related nitro-containing compounds are key intermediates in the asymmetric synthesis of chiral chromanes. researchgate.netacs.org Organocatalytic methods, which use small organic molecules as catalysts, have proven to be highly effective in controlling the stereochemical outcome of reactions involving these intermediates. For example, squaramide-based catalysts have been successfully used in domino reactions to produce polysubstituted chiral chromans with excellent control over both diastereoselectivity and enantioselectivity. researchgate.net
A notable approach involves the oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins, which yields highly functionalized chiral chromans. researchgate.net This method highlights the utility of nitro-containing precursors in building complex and stereochemically defined chromane structures.
| Reaction Type | Substrates | Catalyst | Product | Stereoselectivity |
| Oxa-Michael-nitro-Michael domino reaction | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Squaramide | Polysubstituted chiral chromans | Up to >20:1 dr, up to 99% ee. researchgate.net |
| Asymmetric (4+2) Cyclization | ortho-Hydroxyphenyl-substituted para-quinone methides, 3-vinylindoles | Chiral phosphoric acid | Chiral chroman derivatives | Up to 95:5 dr, up to 90% ee. nih.gov |
Development of Novel and Efficient Synthetic Methodologies
The demand for more efficient and environmentally friendly chemical processes has driven the development of novel synthetic methodologies. In the context of this compound chemistry, this includes the design of tandem and cascade reactions, as well as one-pot multicomponent reactions. wikipedia.orgnih.gov These strategies aim to increase synthetic efficiency by reducing the number of separate reaction and purification steps. wikipedia.orgnih.gov
Design and Implementation of Tandem and Cascade Reaction Sequences
Tandem or cascade reactions are processes where multiple bond-forming events occur consecutively in a single reaction vessel without the isolation of intermediates. wikipedia.orgresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. wikipedia.org The reactivity of this compound and its derivatives makes them ideal substrates for designing such reaction sequences. acs.org
For example, organocatalytic cascade reactions have been developed to construct complex molecular architectures starting from simple precursors. acs.org These reactions often involve a series of interconnected steps, such as Michael additions, cyclizations, and tautomerizations, that proceed spontaneously under the reaction conditions. The careful design of the starting materials and the choice of catalyst are crucial for the success of these complex transformations. acs.org An organocatalytic one-pot, three-component coupling reaction involving nitro-activated 1,3-enynes demonstrates a tandem catalytic approach to creating a novel 3-nitrochroman scaffold. acs.org
One-Pot Multicomponent Reactions for Enhanced Synthetic Efficiency
One-pot multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a single step to form a product that incorporates structural elements from all the reactants. nih.govpeerj.com MCRs are highly convergent and offer a rapid and efficient way to generate molecular complexity. nih.govorganic-chemistry.org They are particularly valuable in the context of drug discovery and library synthesis. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing 6-nitrochroman-3-one, and how can researchers ensure reproducibility in their results?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and X-ray diffraction (XRD) for structural confirmation. To ensure reproducibility, researchers must document solvent systems, instrument calibration parameters, and purity standards (e.g., using certified reference materials). For example, HPLC conditions such as column type (C18), mobile phase composition, and flow rate should align with peer-reviewed protocols . Cross-validation with mass spectrometry (MS) can resolve ambiguities in nitro-group positioning .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require controlled degradation experiments. Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy at λmax and quantify degradation products via LC-MS. Include triplicate samples and statistical analysis (e.g., ANOVA) to account for variability. Document deviations from ICH guidelines (e.g., Q1A) if applicable .
Q. What are the best practices for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves nitration of chroman-3-one using mixed acids (HNO₃/H₂SO₄). Optimize yield by controlling reaction temperature (0–5°C to prevent over-nitration) and stoichiometry (1:1.2 molar ratio of chroman-3-one to HNO₃). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Report yields relative to theoretical maxima and compare with literature benchmarks (e.g., 60–75% yields in analogous nitrations) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic and steric effects influencing this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potentials and frontier molecular orbitals to predict regioselectivity in reactions. Compare optimized geometries of this compound with its analogs to identify steric hindrance at the nitro group. Validate models by correlating computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use variable-temperature NMR to detect conformational changes or employ 2D techniques (COSY, NOESY) to assign overlapping signals. Compare experimental data with simulated spectra from software like MestReNova. If discrepancies persist, cross-check with XRD to confirm solid-state structure .
Q. How can researchers design a comparative study to evaluate the biological activity of this compound against its non-nitrated analogs?
- Methodological Answer : Use a cell-based assay (e.g., cytotoxicity or enzyme inhibition) with dose-response curves (IC₅₀ values). Normalize results to controls and account for nitro-group redox activity via parallel assays with antioxidants (e.g., NAC). Apply the FINER criteria to ensure feasibility: limit compound concentrations to solubility thresholds and use validated statistical models (e.g., nonlinear regression for dose-response analysis) .
Q. What methodologies address gaps in understanding the environmental fate of this compound?
- Methodological Answer : Conduct photodegradation studies under simulated sunlight (300–800 nm) with HPLC-MS to track byproducts. Assess aquatic toxicity using Daphnia magna or algal growth inhibition tests (OECD 201/202). For soil persistence, use OECD 307 guidelines with LC-MS/MS quantification. Cross-reference data with predictive models like EPI Suite to identify discrepancies between experimental and computed biodegradability .
Methodological Frameworks
- Data Validation : Cross-check findings with multiple analytical techniques (e.g., NMR + XRD) and replicate experiments across independent labs .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid non-academic sources (e.g., .com domains) unless corroborated by primary literature .
- Contradiction Analysis : Apply iterative qualitative analysis (e.g., triangulation) to reconcile conflicting data, as recommended for complex chemical systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
